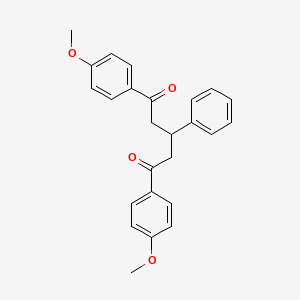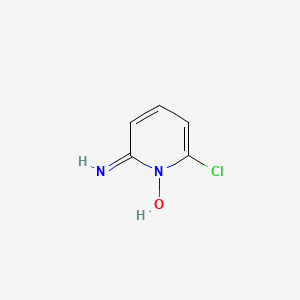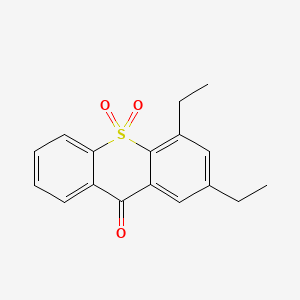![molecular formula C16H38ClNO3Si B3057652 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 83354-12-5](/img/structure/B3057652.png)
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
Descripción general
Descripción
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound with the molecular formula C16H38ClNO3Si. It is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride typically involves the reaction of dimethyloctylamine with 3-chloropropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Análisis De Reacciones Químicas
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silane-based coatings and adhesives[][3].
Aplicaciones Científicas De Investigación
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling microbial growth.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. The trimethoxysilyl group allows the compound to form stable bonds with various surfaces, enhancing its effectiveness as a coating or adhesive .
Comparación Con Compuestos Similares
1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Dimethyldioctylammonium chloride: Similar in structure but with different alkyl chain lengths, affecting its surfactant properties.
1-Octadecanaminium, N,N-dimethyl-N-[3-(trihydroxysilyl)propyl] chloride: Contains a longer alkyl chain and a trihydroxysilyl group, which may offer different reactivity and applications.
Propiedades
IUPAC Name |
dimethyl-octyl-(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-14-17(2,3)15-13-16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUCSUPVAHQNL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38ClNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601853 | |
| Record name | N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83354-12-5 | |
| Record name | N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-Piperidinyl)butoxy]benzaldehyde](/img/structure/B3057574.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B3057575.png)

![6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3057577.png)

![1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B3057580.png)



![6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine](/img/structure/B3057587.png)



